![molecular formula C20H16ClNO3 B2811328 8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-27-5](/img/structure/B2811328.png)
8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Crystal Structure Analysis
Research on similar chromene carboxamide compounds, like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, has revealed insights into their crystal structures. These molecules are generally planar and exhibit specific conformations regarding their amide and chromone ring structures (Gomes et al., 2015).
Chemical Reactions and Synthesis
Studies have shown that chromone-3-carboxamides can react with cyanothioacetamide to form compounds with potential biological activity. These reactions yield various derivatives, depending on the specific reagents and conditions used (Kornev et al., 2019). Additionally, methods for rapidly synthesizing 4-oxo-4H-chromene-3-carboxylic acid, a crucial intermediate in creating biologically active compounds, have been developed (Zhu et al., 2014).
Biological Activity Assessment
Research into chromene derivatives, such as the synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, has been conducted to assess their biological activities, particularly their antimicrobial properties (El Azab et al., 2014). Similarly, studies have investigated the potential of chromene carboxamides in selective fluorescence chemosensor applications, highlighting their sensitivity and selectivity for certain ions (Meng et al., 2018).
Development of Cholinesterase Inhibitors
Some research has focused on developing hybrid arylisoxazole-chromenone carboxamides, evaluating their inhibitory activity on cholinesterase, a key enzyme associated with Alzheimer's disease (Saeedi et al., 2020).
Antioxidant and Antimicrobial Properties
Chromene-3-carboxamide derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. Some compounds in this class have shown promising results in these areas (Saundane & Mathada, 2015).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-3-5-13-6-4-7-14-10-16(20(24)25-18(13)14)19(23)22-15-9-8-12(2)17(21)11-15/h3-4,6-11H,1,5H2,2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPBPQRNGMGFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide |
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